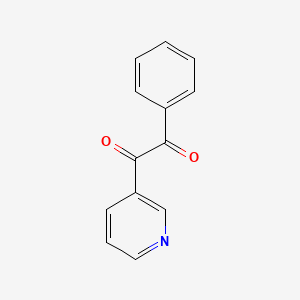
1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE is an organic compound with the molecular formula C13H9NO2 It is characterized by the presence of both a phenyl group and a pyridinyl group attached to an ethanedione backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .
化学反応の分析
Types of Reactions: 1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized derivatives .
科学的研究の応用
1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
作用機序
The mechanism of action of 1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the activity or function of the target molecules .
類似化合物との比較
- 1-Phenyl-2-(pyridin-2-yl)ethan-1,2-dione
- 1-Phenyl-2-(pyridin-4-yl)ethan-1,2-dione
- 1-Phenyl-2-(pyridin-3-yl)ethanol
Uniqueness: 1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridinyl group influences its reactivity and interactions with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
23826-56-4 |
|---|---|
分子式 |
C13H9NO2 |
分子量 |
211.22 g/mol |
IUPAC名 |
1-phenyl-2-pyridin-3-ylethane-1,2-dione |
InChI |
InChI=1S/C13H9NO2/c15-12(10-5-2-1-3-6-10)13(16)11-7-4-8-14-9-11/h1-9H |
InChIキー |
XSOGGPTVKLKMAW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














